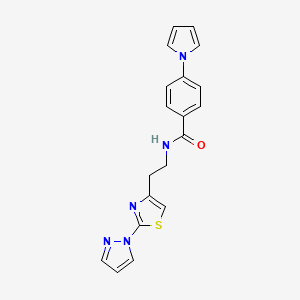

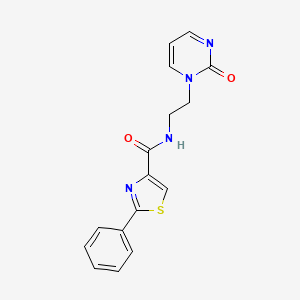

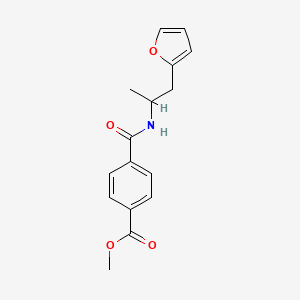

![molecular formula C25H25N3O2S2 B2492041 N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1207051-82-8](/img/structure/B2492041.png)

N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a complex organic molecule that falls within the category of thienopyrimidines, a class known for their diverse pharmacological activities and significant interest in drug discovery and development. Although the specific applications of this compound are not to be discussed, it's worth noting that thienopyrimidines have been studied for their potential in various therapeutic areas.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex architecture. A common approach might include the formation of the thienopyrimidine core through a cyclization reaction, followed by functionalization steps to introduce various substituents, such as the ethyl, methylphenyl, and acetamide groups present in the target molecule. Techniques like Ullmann coupling and subsequent acylation can be utilized to attach these groups to the core structure. Although specific synthesis routes for this compound were not found, related processes for similar molecules highlight the importance of optimizing reaction conditions to achieve high yields and purity (Banister et al., 2012).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation, bonding interactions, and overall geometry of organic compounds. The structure of thienopyrimidine derivatives, as seen through X-ray crystallography, often reveals a planar or nearly planar arrangement of the core ring system, with substituents adopting specific orientations that minimize steric hindrance and optimize intramolecular interactions. For instance, intramolecular hydrogen bonding can stabilize the molecule's conformation, contributing to its reactivity and interaction with biological targets (Sarojini et al., 2015).

Chemical Reactions and Properties

Thienopyrimidines can undergo various chemical reactions, influenced by their functional groups. Reactions might include nucleophilic substitution at the sulfur-containing acetamide group, electrophilic aromatic substitution on the phenyl rings, or addition reactions at the double bond of the acetamide moiety. The electronic and steric effects of the substituents significantly affect the compound's reactivity.

Physical Properties Analysis

The physical properties of a compound, such as melting point, solubility, and crystallinity, depend on its molecular structure and intermolecular forces. Thienopyrimidines' physical properties are influenced by their hydrogen bonding capacity, polarity, and molecular symmetry. These properties determine the compound's behavior in different solvents and conditions, impacting its suitability for various applications (Dhandapani et al., 2017).

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-11-9-15(2)10-12-18)27-25(28)32-14-21(29)26-20-8-6-7-16(3)17(20)4/h6-13H,5,14H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKIKDQICRNPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

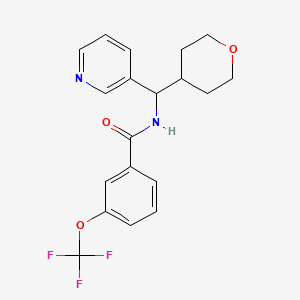

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

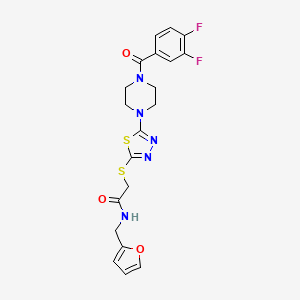

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)